molecular formula C7H5F3N2O B2467683 3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide CAS No. 885954-61-0

3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide

Cat. No.: B2467683
CAS No.: 885954-61-0
M. Wt: 190.125
InChI Key: XISYIMDGWUAPEU-UHFFFAOYSA-N
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Description

3,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H5F3N2O. . This compound is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a hydroxybenzenecarboximidamide group. It is a solid at ambient temperature and has a molecular weight of 190.12 g/mol .

Preparation Methods

The preparation of 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide typically involves the following synthetic routes:

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production process.

Chemical Reactions Analysis

3,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Properties

IUPAC Name

3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-4-1-3(7(11)12-13)2-5(9)6(4)10/h1-2,13H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISYIMDGWUAPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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